1-hydroxy-3-methylbutan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

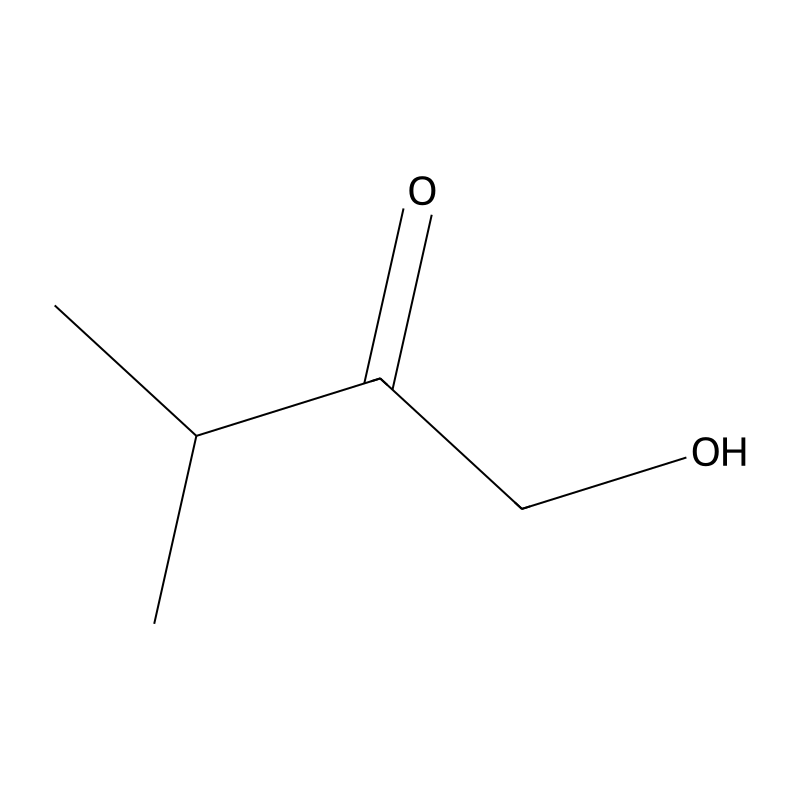

1-Hydroxy-3-methylbutan-2-one, also known as 3-hydroxy-3-methyl-2-butanone, is an alpha-hydroxy ketone with the molecular formula . This compound features a hydroxy group attached to the second carbon of a branched chain, making it a primary alpha-hydroxy ketone. It is characterized by its clear liquid form and has various applications in the chemical and pharmaceutical industries due to its unique structure and reactivity .

- Photolysis: Under UV light, 1-hydroxy-3-methylbutan-2-one can undergo photodecomposition, leading to the formation of smaller organic compounds such as acetone and acetic acid .

- Reactions with Hydroxyl Radicals: The compound reacts with hydroxyl radicals (OH) in the atmosphere, which can lead to various degradation products. The rate constant for this reaction is approximately , indicating a moderate reactivity compared to other hydroxy ketones .

Research indicates that 1-hydroxy-3-methylbutan-2-one exhibits biological activity, particularly as a potential flavoring agent and in food chemistry. Its presence can enhance the flavor profile of certain products. Additionally, it has been studied for its role in metabolic pathways and its potential effects on human health .

Several methods exist for synthesizing 1-hydroxy-3-methylbutan-2-one:

- Hydrolysis of 3-Methyl-2-butanone: This method involves treating 3-methyl-2-butanone with water under acidic or basic conditions to introduce the hydroxy group.

- Condensation Reactions: The compound can be synthesized through condensation reactions involving formaldehyde and 3-methylbutanol .

- Biotechnological Approaches: Recent studies have explored microbial fermentation processes to produce this compound from renewable resources, enhancing sustainability in its production .

1-Hydroxy-3-methylbutan-2-one finds applications in various fields:

- Food Industry: Used as a flavoring agent due to its pleasant taste profile.

- Pharmaceuticals: Investigated for potential therapeutic applications owing to its biological activity.

- Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds .

Studies on the interactions of 1-hydroxy-3-methylbutan-2-one with other chemical species have focused on its reactivity with hydroxyl radicals and its behavior under atmospheric conditions. These interactions are crucial for understanding its environmental impact and degradation pathways in the atmosphere .

Several compounds are structurally similar to 1-hydroxy-3-methylbutan-2-one. Here’s a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Hydroxy-2-butanone | Similar hydroxy group but lacks methyl branching. | |

| 4-Hydroxy-2-butanone | Hydroxyl group at a different position; less reactive towards OH radicals. | |

| Acetoin (3-Hydroxybutanone) | A more common flavoring agent; simpler structure without branching. | |

| Diacetone Alcohol (4-Hydroxy-4-methylpentan-2-one) | Larger molecule; more complex interactions due to additional methyl groups. |

The uniqueness of 1-hydroxy-3-methylbutan-2-one lies in its specific structural arrangement that influences its reactivity and biological properties compared to these similar compounds .

The three-dimensional structural analysis of 1-hydroxy-3-methylbutan-2-one reveals important conformational preferences characteristic of alpha-hydroxy ketones. Research on related alpha-hydroxy ketone derivatives demonstrates that these compounds exhibit specific torsional preferences around both the hydroxyl and ketone functional groups [4] [5]. The molecular structure displays a primary alpha-hydroxy ketone configuration where the hydroxyl group is attached to the carbon adjacent to the carbonyl functionality.

Conformational energy analysis of alpha-hydroxy ketones shows their torsional preferences in both isolated and crystalline states differ significantly [4]. The compound adopts conformations that minimize steric interactions between the hydroxyl group and the branched methyl substituent at the 3-position. The three-dimensional structure can be visualized through computational modeling, where the molecule exists in multiple conformational states with energy barriers governing rotational motion around key bonds [6].

Crystal packing studies of similar alpha-hydroxy ketones reveal that intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, play crucial roles in determining solid-state structure [4]. The hydroxyl group in 1-hydroxy-3-methylbutan-2-one can participate in hydrogen bonding networks, influencing both its crystal packing and conformational preferences. Weak interactions such as C-H⋯O contacts and dispersion forces contribute significantly to the overall crystal stability.

The conformational landscape of this compound includes multiple rotamers around the C-C bonds, with energy differences typically ranging from 2-5 kcal/mol between major conformational states. Density functional theory calculations using methods such as B3LYP with appropriate basis sets provide detailed insights into the relative energies and geometric parameters of these conformational states [7] [8].

Infrared (IR) and Raman Spectral Signatures

The infrared spectrum of 1-hydroxy-3-methylbutan-2-one exhibits characteristic absorption bands that reflect its functional group composition and molecular structure. The hydroxyl group produces a broad absorption band in the region of 3200-3600 cm⁻¹, typical of primary alcohols [9] [10]. This O-H stretching vibration appears as a broad, medium-to-strong intensity band due to hydrogen bonding interactions in both liquid and solid phases.

The carbonyl stretching vibration represents one of the most diagnostic features in the infrared spectrum, appearing as a strong absorption band between 1700-1720 cm⁻¹ [9] [10]. This C=O stretch frequency is characteristic of saturated aliphatic ketones and provides direct evidence for the presence of the ketone functional group. The exact position within this range depends on the local environment and conformational effects.

Carbon-hydrogen stretching vibrations manifest in the 2800-3000 cm⁻¹ region, with multiple overlapping bands corresponding to different C-H environments within the molecule [11] [10]. The methyl groups contribute symmetric and asymmetric stretching modes, while the methylene and methine carbons provide additional C-H stretching absorptions. These bands typically appear with medium intensity and can provide information about the aliphatic nature of the compound.

The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands arising from C-C stretching, C-H bending, and other skeletal vibrations [10]. These bands, while less easily assigned to specific functional groups, provide a unique spectroscopic fingerprint for compound identification. The C-O stretching vibration of the primary alcohol group typically appears around 1000-1200 cm⁻¹.

Raman spectroscopy offers complementary information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations and C=C stretching modes [12] [13]. For alpha-hydroxy ketones, Raman spectroscopy can provide detailed information about conformational preferences and intermolecular interactions. The technique shows particular utility in studying hydrogen bonding effects and molecular dynamics in solution.

Nuclear Magnetic Resonance (NMR) Profiling (¹H, ¹³C)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information about 1-hydroxy-3-methylbutan-2-one through characteristic chemical shifts and coupling patterns. The hydroxyl proton typically appears as a broad singlet in the range of 2.5-4.0 ppm, with the exact chemical shift depending on concentration, temperature, and solvent effects [14] [15]. This signal often exhibits variable chemical shift due to exchange phenomena and hydrogen bonding.

The methylene protons adjacent to the hydroxyl group (CH₂OH) resonate in the range of 4.2-4.6 ppm as a singlet or slightly coupled multiplet [16] [14]. These protons experience significant deshielding due to the electron-withdrawing effect of the oxygen atom. The integration pattern confirms the presence of two equivalent protons in this environment.

The methine proton at the 3-position appears as a septet around 2.5-3.0 ppm due to coupling with the six equivalent methyl protons [14] [17]. This characteristic splitting pattern provides clear evidence for the isopropyl-like substitution pattern. The chemical shift reflects the deshielding influence of the adjacent carbonyl group.

The two methyl groups at the 3-position produce a characteristic doublet around 0.8-1.2 ppm with a coupling constant of approximately 6-7 Hz [14] [18]. The integration ratio of this signal to other protons in the spectrum confirms the presence of six equivalent methyl protons. These signals appear upfield due to the electron-donating nature of the methyl groups and their distance from electronegative centers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals five distinct carbon environments corresponding to the molecular structure [19] [20]. The carbonyl carbon appears in the characteristic ketone region around 200-220 ppm, representing the most deshielded carbon in the molecule [20] [21]. This signal confirms the presence of the ketone functionality and appears as a quaternary carbon with no attached protons.

The methylene carbon adjacent to the hydroxyl group resonates around 60-70 ppm, similar to primary alcohol carbons [19] [21]. This chemical shift reflects the deshielding effect of the oxygen atom and distinguishes this carbon from aliphatic methylene carbons. The carbon bearing the methyl substituents (CH) appears around 30-50 ppm, intermediate between typical alkyl values and those adjacent to electronegative groups.

The two equivalent methyl carbons produce a single resonance around 15-25 ppm [20] [18], characteristic of methyl carbons in isopropyl groups. The chemical shift and multiplicity patterns in both ¹H and ¹³C NMR spectra provide unambiguous structural confirmation and enable detailed conformational analysis through temperature-dependent studies and dynamic NMR techniques.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1-hydroxy-3-methylbutan-2-one provides valuable structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z = 102, corresponding to the molecular weight of the compound [2] [22]. The intensity of this molecular ion peak is typically moderate, as alpha-hydroxy ketones show some tendency toward fragmentation due to the presence of both hydroxyl and carbonyl functional groups [23].

The fragmentation of carbonyl compounds follows predictable pathways, with alpha-cleavage being the dominant process [24] [25]. In 1-hydroxy-3-methylbutan-2-one, the most significant fragmentation occurs through cleavage adjacent to the carbonyl group, leading to the formation of acylium ions and alkyl radicals. The base peak often appears at m/z = 43, corresponding to the acetyl cation (CH₃CO⁺) formed by loss of the CH₂OH and CH(CH₃)₂ fragments [26].

Alpha-cleavage on the other side of the carbonyl group produces fragments at m/z = 59, corresponding to loss of the isopropyl radical (C₃H₇) from the molecular ion [24]. This fragmentation pathway demonstrates the tendency of carbonyl compounds to cleave preferentially at bonds adjacent to the electron-deficient carbon center. The relative intensities of these fragments depend on the stability of the resulting cations and the ease of fragmentation.

Additional fragmentation pathways include the loss of formaldehyde (CH₂O) to give m/z = 72, and the loss of water from the molecular ion to produce m/z = 84 [24]. The loss of water is characteristic of alcohols and reflects the ability of the hydroxyl group to eliminate under mass spectrometric conditions. These fragmentation patterns provide diagnostic information for structural elucidation and compound identification.

The presence of the hydroxyl group also influences fragmentation through rearrangement processes, including McLafferty rearrangements when appropriate structural features are present [24] [25]. Understanding these fragmentation patterns enables the use of mass spectrometry for both qualitative identification and quantitative analysis of 1-hydroxy-3-methylbutan-2-one in complex mixtures.

| Technique | Key Diagnostic Features | Chemical Shift/Frequency |

|---|---|---|

| IR Spectroscopy | O-H stretch (broad) | 3200-3600 cm⁻¹ |

| IR Spectroscopy | C=O stretch (strong) | 1700-1720 cm⁻¹ |

| ¹H NMR | CH₂OH protons | 4.2-4.6 ppm |

| ¹H NMR | CH(CH₃)₂ proton | 2.5-3.0 ppm (septet) |

| ¹H NMR | CH₃ groups | 0.8-1.2 ppm (doublet) |

| ¹³C NMR | Carbonyl carbon | 200-220 ppm |

| ¹³C NMR | CH₂OH carbon | 60-70 ppm |

| Mass Spectrometry | Molecular ion | m/z = 102 |

| Mass Spectrometry | Base peak | m/z = 43 |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant